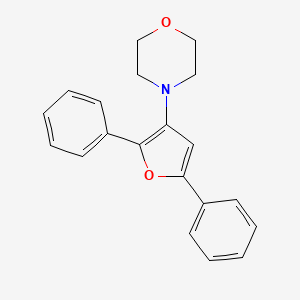

4-(2,5-Diphenyl-furan-3-yl)-morpholine

Description

4-(2,5-Diphenyl-furan-3-yl)-morpholine is a synthetic organic compound characterized by a central furan ring substituted with two phenyl groups at the 2- and 5-positions, coupled with a morpholine moiety at the 3-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting nuclear receptors, such as the androgen receptor (AR) .

Properties

Molecular Formula |

C20H19NO2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-(2,5-diphenylfuran-3-yl)morpholine |

InChI |

InChI=1S/C20H19NO2/c1-3-7-16(8-4-1)19-15-18(21-11-13-22-14-12-21)20(23-19)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |

InChI Key |

UIZBMSXOYPJXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2,5-Diphenyl-furan-3-yl)-morpholine and related morpholine derivatives:

Key Structural and Functional Insights

Core Heterocycle Differences: The furan in this compound offers a smaller, less polar heterocycle compared to the thiazole in VPC-14228 and VPC-14448. The imidazole in VPC-14449 introduces halogen substituents (bromine), which may improve target engagement via halogen bonding or steric effects. Notably, a synthesis error initially misassigned bromine positions (4,5 vs. 2,4), altering NMR spectra and activity .

Substituent Effects: The 2,5-diphenyl groups in the focal compound create a planar, hydrophobic surface, contrasting with the monophenyl group in VPC-14226. This could reduce solubility but enhance membrane permeability.

Biological Activity :

- While direct data for this compound are unavailable, VPC-14228 and VPC-14449 demonstrate distinct AR-targeting profiles. VPC-14228 inhibits the AR ligand-binding domain, whereas VPC-14449 selectively targets AR-V7, a truncated splice variant resistant to conventional therapies .

- The furan-based compound’s lack of halogen substituents may limit its ability to engage splice variants but could reduce off-target toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.